molecular formula C19H24N6O2 B1667968 N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxy-formamidine CAS No. 477865-65-9

N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxy-formamidine

Cat. No. B1667968
CAS RN: 477865-65-9
M. Wt: 368.4 g/mol
InChI Key: HJKSIPKXGWOSBM-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine, which is a versatile heterocycle used in drug design . It has been proposed as a possible surrogate of the purine ring, and depending on the choice of substituents, it can also be a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Molecular Structure Analysis

The molecular formula of the compound is C19H24N6O2 . It has a complex structure with a 1,2,4-triazolo[1,5-a]pyrimidine core, a phenoxyethyl group at the 7-position, and a methoxy-formamidine group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 368.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 7 . Its topological polar surface area is 85.9 Ų .

Scientific Research Applications

Pharmacological Interaction with KCa2 Channels

This compound, referred to as B-TPMF, has been identified as a selective inhibitor of human KCa2.1 channels. Studies by Hougaard et al. (2012) found that B-TPMF inhibits these channels with an IC50 value of 31 nM, exhibiting significant selectivity among KCa2 channel subtypes. This selectivity and potency make B-TPMF a potential tool for exploring physiological or pathophysiological roles of these channels, especially considering its high affinity and distinctive mechanism of action compared to traditional peptide blockers like apamin and scyllatoxin (Hougaard et al., 2012).

Chemical Properties and Tautomeric Behavior

Desenko et al. (1993) conducted an X-ray diffraction structural analysis of a compound structurally related to B-TPMF. Their study on dihydro-1,2,4-triazolo[1,5-a]pyrimidines highlighted how the introduction of bulky groups, like tert-butyl, can significantly affect the planarity and tautomeric behavior of these compounds. This insight is crucial for understanding how modifications in the structure of B-TPMF may influence its bioactivity and interaction with target molecules (Desenko et al., 1993).

Synthesis and Potential Applications

The synthesis and potential uses of compounds structurally similar to B-TPMF have been explored in various studies. For instance, Hassneen and Abdallah (2003) detailed the preparation of related compounds and their potential applications in various fields, shedding light on the synthetic routes and chemical properties that could be relevant to B-TPMF (Hassneen & Abdallah, 2003).

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, has found numerous applications in medicinal chemistry . Future research could explore its potential as a treatment for various diseases, given its ability to inhibit certain metabolic enzymes .

Mechanism of Action

Target of Action

B-TPMF, also known as N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N’-methoxy-formamidine, is a potent inhibitor of the KCa2.1 channel . The KCa2.1 channel, also known as the small and intermediate conductance Ca2±activated K+ channel (KCNN), plays a crucial role in regulating the membrane potential and calcium signaling .

Mode of Action

B-TPMF interacts with the KCa2.1 channel, inhibiting its function . It has been shown that B-TPMF is more than 30-fold selective for KCa2.1 over KCa2.2 and KCa2.3 . The compound’s interaction with the KCa2.1 channel is mediated by Ser293 in transmembrane segment 5 . This interaction can either positively or negatively influence the gating process depending on their substitution patterns .

Biochemical Pathways

The inhibition of the KCa2.1 channel by B-TPMF affects the calcium and sodium-activated potassium channels (KCa, KNa) pathway . This pathway plays a significant role in regulating the membrane potential and calcium signaling, which are crucial for various physiological functions.

Pharmacokinetics

It is known that the compound is a synthetic organic molecule

Result of Action

The inhibition of the KCa2.1 channel by B-TPMF can lead to changes in the membrane potential and calcium signaling . These changes can have various molecular and cellular effects, depending on the specific physiological context. B-TPMF is the first small-molecule inhibitor with significant selectivity among the KCa2 channel subtypes .

Action Environment

The action of B-TPMF can be influenced by various environmental factors. For instance, the B-factor, also known as the atomic displacement parameter, is a key quantity used to describe the inherent thermal vibrations of atoms in a crystal lattice . This could potentially influence the interaction of B-TPMF with its target.

properties

IUPAC Name

N'-[7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-13(27-15-8-6-14(7-9-15)19(2,3)4)16-10-11-20-18-23-17(24-25(16)18)21-12-22-26-5/h6-13H,1-5H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKSIPKXGWOSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N=CNOC)OC3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxy-formamidine
Reactant of Route 2
N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxy-formamidine
Reactant of Route 3
N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxy-formamidine
Reactant of Route 4
Reactant of Route 4
N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxy-formamidine
Reactant of Route 5
Reactant of Route 5
N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxy-formamidine
Reactant of Route 6
N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxy-formamidine

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